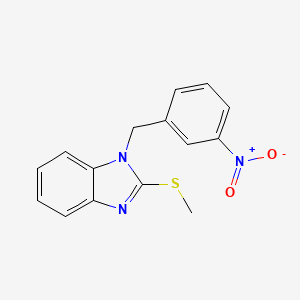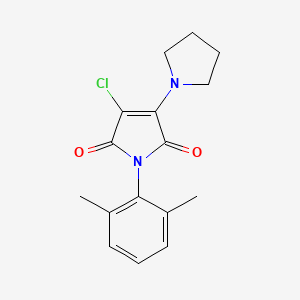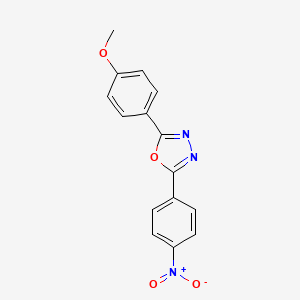
2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture. The compound is a benzimidazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of 2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole is not fully understood, but studies have suggested that the compound interacts with cellular targets, including DNA and proteins. In cancer cells, the compound induces cell cycle arrest and apoptosis by inhibiting the activity of cyclin-dependent kinases and activating caspases. Inflammatory cytokine production is inhibited by the compound through the inhibition of NF-κB signaling pathway. In plant pathogenic fungi, the compound inhibits the activity of β-tubulin, which is essential for the growth and development of the fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole have been extensively studied. In cancer cells, the compound induces cell cycle arrest at the G2/M phase and apoptosis by activating caspases. The compound has also been shown to inhibit the migration and invasion of cancer cells. In inflammatory cells, the compound inhibits the production of inflammatory cytokines, including TNF-α and IL-1β. In plant pathogenic fungi, the compound inhibits the growth and development of the fungi by disrupting the microtubule network.
实验室实验的优点和局限性
The advantages of using 2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole in lab experiments include its high potency and selectivity towards cancer cells and plant pathogenic fungi. The compound has also shown low toxicity towards normal cells and non-target organisms. However, the limitations of using the compound in lab experiments include its low solubility in water and its potential to form crystals, which can affect the reproducibility of results.
未来方向
There are several future directions for the study of 2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole. In medicine, further studies are needed to elucidate the mechanism of action of the compound and its potential as a therapeutic agent for various types of cancer. In agriculture, the compound can be further studied for its potential as a fungicide and insecticide, and its effects on non-target organisms should be evaluated. The synthesis of analogs of the compound can also be explored to improve its potency and selectivity towards target organisms.
合成方法
The synthesis of 2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole has been achieved using different methods, including the reaction of 2-mercaptoaniline with 3-nitrobenzaldehyde in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-mercaptoaniline with 3-nitrobenzyl chloride in the presence of a base such as triethylamine. The yield of the compound varies depending on the method used, but it can be purified using column chromatography or recrystallization.
科学研究应用
2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole has been extensively studied for its potential applications in various fields. In medicine, the compound has shown promising results as an anti-cancer agent. Studies have shown that the compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been studied for its potential as an anti-inflammatory agent, as it inhibits the production of inflammatory cytokines.
In agriculture, 2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole has been studied for its potential as a fungicide. The compound has shown significant activity against various plant pathogenic fungi, including Fusarium oxysporum and Botrytis cinerea. The compound has also been studied for its potential as an insecticide, as it inhibits the growth and development of insect pests.
属性
IUPAC Name |
2-methylsulfanyl-1-[(3-nitrophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-21-15-16-13-7-2-3-8-14(13)17(15)10-11-5-4-6-12(9-11)18(19)20/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUCGILNULGOTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-1-(3-nitrobenzyl)-1H-benzimidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5877589.png)

![6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5877610.png)
![4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5877623.png)
![N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide](/img/structure/B5877628.png)
![N-[4-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5877629.png)

![[2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5877640.png)

![N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5877660.png)
![ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5877666.png)


![N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B5877681.png)